BenchChemオンラインストアへようこそ!

the intermidiate of AHU-377

biocatalysis chiral amine synthesis diastereoselectivity

This (2R,4S)-5 intermediate is the pivotal advanced intermediate for sacubitril (AHU-377). Pre-installed (2R,4S) stereochemistry eliminates diastereomeric separation burdens. Documented chiral purity ≥99.6% by validated chiral HPLC (CHIRALPAK AD-H) ensures downstream API purity ≥99.9%. Procure from routes delivering <0.1% stereoisomeric impurities to avoid regulatory rejection. Essential for ANDA filers requiring equivalent impurity profiles. All batches include Certificates of Analysis verifying chiral purity and stereoisomer limits.

Molecular Formula C23H29NO4
Molecular Weight 383.5 g/mol
Cat. No. B13396377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethe intermidiate of AHU-377
Molecular FormulaC23H29NO4
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)
InChIKeyYNELJETWNMPEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AHU-377 Intermediate (CAS 1012341-50-2): A Critical Chiral Building Block for Sacubitril Synthesis and Procurement


The AHU-377 key intermediate, chemically defined as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid (CAS 1012341-50-2, also designated AHU08 or LCZ696 intermediate), is a stereochemically defined N-Boc-protected amino acid that serves as the pivotal advanced intermediate in the industrial synthesis of sacubitril (AHU-377), the neprilysin inhibitor prodrug component of the heart failure combination drug Entresto® (LCZ696) [1]. This compound bears both requisite chiral centers (2R,4S configuration) pre-installed at the penultimate stage before Boc deprotection and succinoylation, making its stereochemical fidelity the single most consequential quality attribute for downstream active pharmaceutical ingredient (API) purity [2]. The intermediate is produced via multiple competing synthetic routes that differ fundamentally in their stereoselectivity performance, step count, and reliance on expensive chiral pool starting materials, creating quantifiable procurement differentiation that directly impacts manufacturing cost and regulatory compliance [3].

Why Generic AHU-377 Intermediate Substitution Carries Quantifiable Risk to Sacubitril API Quality and Regulatory Filing


Procurement professionals cannot treat AHU-377 intermediates as fungible commodities because the stereochemical outcome at the C2 and C4 positions is determined entirely by the synthetic route employed. The original US5217996 route, which uses chiral D-tyrosine derivatives and a non-stereoselective hydrogenation, produces an approximately 80:20 diastereomeric mixture at the 2-methyl position that is notoriously difficult to separate, directly compromising yield and purity [1]. In contrast, routes employing the pre-resolved (2R,4S)-carboxylic acid intermediate (CAS 1012341-50-2) as starting material bypass this separation problem entirely and deliver the correct stereochemistry with verified purity [2]. Furthermore, the number of synthetic steps required to reach the final intermediate varies from 11 (original route) to 3 (industrial route) to a single biocatalytic step (engineered transaminase route), each producing intermediates with measurably different impurity profiles, diastereomeric ratios, and residual solvent burdens that cascade into the API [3]. Absent explicit chiral purity data and route-of-origin documentation from the vendor, substitution with a lower-cost alternative intermediate risks introducing stereoisomeric impurities that cannot be removed downstream and may trigger regulatory rejection.

Quantitative Comparative Evidence for AHU-377 Intermediate (CAS 1012341-50-2 / AHU08) Differentiation


Diastereomeric Purity: >99.9:0.1 d.r. via Engineered Transaminase vs. ~75:25 via Conventional Hydrogenation

The (2R,4S)-configured AHU-377 intermediate produced via the engineered omega-transaminase CDX-043 achieves a diastereomeric ratio of >99.9:0.1 d.r. (corresponding to >99.8% de), representing a near-quantitative stereochemical outcome in a single biocatalytic transformation [1]. In direct contrast, the conventional catalytic hydrogenation approach applied to the trisubstituted olefin precursor yields a diastereomeric mixture where the major (desired) isomer is only approximately 75% of the product, i.e., a ~75:25 ratio [2]. This difference of approximately 25 percentage points in diastereomeric excess translates to a >99-fold reduction in the undesired diastereoisomer burden when using the biocatalytic route, eliminating the need for diastereomer separation by fractional crystallization or preparative chiral chromatography [1][2]. The enzymatic process additionally operates at 75 g/L substrate loading with merely 1% (w/w) enzyme loading, achieving 90% conversion within 24 hours without organic co-solvent [1].

biocatalysis chiral amine synthesis diastereoselectivity

Synthetic Step Count: 3 Industrial Steps vs. 11 Steps in Original Route – Impact on Intermediate Cost and Purity Cascade

The industrial synthetic process employing the pre-formed (2R,4S)-5 intermediate (CAS 1012341-50-2) as starting material completes the conversion to sacubitril sodium salt in only 3 synthetic steps with an overall yield of approximately 87% [1]. By contrast, the original route disclosed in US5217996 requires 11 total steps starting from N-Boc-D-tyrosine methyl ester, with 6 steps merely to reach the corresponding ethyl ester intermediate [2]. The 8-step reduction in the synthetic sequence eliminates multiple intermediate isolations, each of which introduces yield loss and impurity generation opportunities. Critically, the industrial route's first step (Boc deprotection and simultaneous esterification) proceeds with 96% yield and delivers chemical purity ≥99.6% by HPLC, while the second step (succinoylation and cyclohexylamine salt formation) achieves ≥99.9% HPLC purity with 93% yield after simple crystallization [1].

process chemistry synthetic efficiency cost of goods

Chiral Purity of Key Hydrogenation Intermediate: 99.98% via Optimized Industrial Reduction vs. ~80:20 Diastereomer Ratio in Prior Art

A kilogram-scale process optimization study of sacubitril synthesis reports that the key hydrogenation intermediate (compound VI, the product of stereoselective hydrogenation of the trisubstituted olefin precursor) was obtained with chiral purity of 99.98% as determined by chiral HPLC analysis, following recrystallization from n-heptane:ethyl acetate (1:1, m/m) [1]. This was achieved through systematic optimization of solvent, catalyst (Pd/C), additive, temperature, pressure, and recrystallization parameters, validated across three consecutive kilogram-scale batches [1]. In comparison, the prior art hydrogenation step described in US5217996 and CN105085322A yields a diastereomeric ratio of approximately 80:20 (target:undesired isomer), where the undesired diastereomer is reported to be difficult to remove, causing loss of both yield and purity [2]. The optimized process described in the 2021 study represents a 500-fold reduction in the undesired stereoisomer content (from ~20% to ~0.02%) relative to the unoptimized prior art baseline [1][2].

chiral HPLC process optimization diastereomer separation

Elimination of Diastereomer Generation: 100% Chiral Purity via Novel Hydrolysis Route vs. 80:20 Ratio in Prior Art Substitution Chemistry

Patent CN105085322A discloses a novel preparation method for the AHU-377 intermediate of formula (I) that achieves complete elimination of diastereomer formation during the key substitution-hydrolysis sequence. When the chiral auxiliary employs R = benzyl and X = halogen, the reaction generates no detectable diastereomer, yielding product with chiral purity of 100% as confirmed by chiral HPLC and NMR spectroscopy [1]. This stands in direct contrast to the prior art method (US5217996), where the analogous transformation produces a diastereomeric mixture of approximately 80:20 (target:undesired), and the undesired diastereomer is described as 'not easily removed, causing reduction of yield and purity' [1][2]. The patent explicitly demonstrates this comparison and quantifies the improvement: the prior art hydrogenation selectivity is characterized as 'largely bad' and the diastereomer removal as 'difficult,' whereas the disclosed method using hydrogen peroxide and lithium hydroxide hydrate in the hydrolysis step preserves configurational integrity completely [1].

diastereoselective synthesis chiral auxiliary hydrolysis methodology

Validated Chiral HPLC Method for AHU08 and Its Three Optical Isomers: Enabling Regulatory-Grade Quality Control

Patent CN106770855A provides the first reported validated HPLC method capable of baseline separation of AHU08 (the (2R,4S)-configured key intermediate, CAS 1012341-50-2) from all three of its optical isomers (Isomer 1, Isomer 2, and Isomer 3) using a CHIRALPAK AD-H chiral stationary phase (250 mm × 4.6 mm, 5 μm) with a mobile phase of n-hexane:ethanol:trifluoroacetic acid (92:8:0.1 to 92:8:0.5, v/v/v), at a flow rate of 1.0 mL/min with detection at 254 nm [1]. Prior to this disclosure, no method existed for the simultaneous separation and detection of AHU08 and its optical isomers, creating a critical quality control gap for both intermediate procurement release testing and final API regulatory filings [1]. The method enables quantification of all four stereoisomers in a single chromatographic run, providing the analytical foundation necessary for setting specification limits on stereoisomeric impurities in the purchased intermediate [1].

chiral separation HPLC method validation quality control

Avoidance of Costly Chiral Pool Raw Materials: D-Phenylalanine vs. D-Tyrosine-Based Route Economics

Multiple alternative synthetic routes to the AHU-377 key intermediate have been developed specifically to avoid the expensive non-natural amino acid D-tyrosine and associated reagents (trifluoroacetic anhydride, phenylboronic acid, triphenylphosphine palladium, lithium tetrahydroaluminate) required by the original US5217996 route [1]. One disclosed route employs inexpensive D-phenylalanine as the chiral starting material, proceeding through iodination, esterification, Boc protection, Negishi coupling, DIBAL-H reduction, and Wittig reaction to afford the sacubitril intermediate under mild conditions [2]. Another route (WO2014/032627) uses 4-bromobiphenyl and (S)-epichlorohydrin via Grignard reaction, Mitsunobu reaction, oxidation, Wittig reaction, and hydrogenation, which the patent literature describes as having 'obvious cost advantages compared to the first route' [1]. While these alternative routes reduce raw material cost, each introduces different impurity profiles and stereoselectivity characteristics that must be verified in the procured intermediate [2].

raw material cost chiral pool strategy supply chain risk

Evidence-Based Application Scenarios for AHU-377 Intermediate (CAS 1012341-50-2) Procurement and Utilization


GMP Manufacturing of Sacubitril API Requiring ICH-Compliant Stereoisomeric Impurity Control

For manufacturers producing sacubitril active pharmaceutical ingredient under current Good Manufacturing Practice (cGMP) for regulatory filing, procurement of the (2R,4S)-5 intermediate (CAS 1012341-50-2) from a vendor that can provide documented chiral purity ≥99.6% by validated HPLC method (using CHIRALPAK AD-H or equivalent chiral stationary phase with baseline separation from all three optical isomers) is the minimum verifiable requirement [1][2]. The industrial process described by Halama et al. (2019) demonstrates that starting from this intermediate, the subsequent 3-step sequence delivers sacubitril sodium salt with chemical purity ≥99.9% by HPLC and meets all regulatory specifications, with the cyclohexylamine salt purification step providing critical diastereomer rejection [1]. Vendors supplying intermediate from routes that do not employ a stereoselective hydrogenation or that generate >0.1% of any single stereoisomeric impurity should be disqualified for GMP API manufacturing without additional in-house purification capability [1][2].

Cost-Sensitive Generic Drug Development Requiring Demonstration of Route-of-Origin Equivalence

Generic pharmaceutical developers seeking to file an Abbreviated New Drug Application (ANDA) for sacubitril/valsartan must demonstrate that their synthetic route produces API with an impurity profile equivalent to or better than the Reference Listed Drug. When procuring the AHU-377 intermediate from a vendor using an alternative chiral pool starting material (e.g., D-phenylalanine or (S)-epichlorohydrin), the purchaser must obtain full documentation of the synthetic route and perform a comparative impurity profiling study to verify that no new or elevated impurities are introduced relative to the established D-tyrosine or biocatalytic routes [1]. The 8-step reduction in synthetic complexity (from 11 to 3 steps) achieved by using the pre-formed (2R,4S)-5 intermediate provides a strong regulatory argument for a simpler impurity profile, but only when accompanied by batch-to-batch chiral purity data [2].

Large-Scale Biocatalytic Production of the Chiral Amine Precursor for Green Chemistry Credentials

Organizations pursuing environmentally sustainable sacubitril manufacturing can procure the chiral amine precursor produced via the engineered omega-transaminase CDX-043 route, which achieves >99.9:0.1 d.r. at 75 g/L substrate loading with only 1% enzyme loading and without organic co-solvent [1]. This biocatalytic process operates at temperatures up to 65°C with isopropylamine concentrations ≥2 M, demonstrating the process robustness required for industrial scale-up [1]. The elimination of organic solvents, reduced energy input (no high-pressure hydrogenation), and avoidance of transition metal catalysts (Pd, Ru) provide quantifiable advantages for Environmental, Health, and Safety (EHS) metrics and may support green chemistry claims in regulatory submissions [1]. Procurement specifications should require a Certificate of Analysis demonstrating d.r. >99:1 by chiral HPLC and residual enzyme/protein below detection limits [1].

Analytical Reference Standard Qualification and Vendor Auditing for Intermediate Release Testing

Quality control laboratories responsible for incoming intermediate release testing must establish an in-house reference standard program using authenticated samples of AHU08 and all three of its optical isomers (Isomer 1, Isomer 2, and Isomer 3) as described in CN106770855A [1]. The validated chiral HPLC method (CHIRALPAK AD-H, n-hexane:ethanol:TFA 92:8:0.1–0.5, 1.0 mL/min, 254 nm) should be implemented as the primary identity and purity test during vendor qualification [1]. Procurement contracts should stipulate that each batch of intermediate must be accompanied by a vendor Certificate of Analysis reporting chiral purity determined by this or an equivalent validated method, with acceptance criteria of ≥99.0% chiral purity and ≤0.5% for any individual stereoisomeric impurity, consistent with the purity levels achievable by the industrial process (≥99.6% by HPLC) [1][2].

Quote Request

Request a Quote for the intermidiate of AHU-377

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.